REACTION_SMILES
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[CH3:12][C:13](=[O:14])[O:15][C:16](=[O:17])[CH3:18].[CH3:1][O:2][CH2:3][c:4]1[c:5]([CH2:10][NH2:11])[cH:6][cH:7][cH:8][cH:9]1.[CH3:21][c:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1.[Na+:20].[OH-:19]>>[CH3:1][O:2][CH2:3][c:4]1[c:5]([CH2:10][NH:11][C:13]([CH3:12])=[O:14])[cH:6][cH:7][cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCc1ccccc1CN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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COCc1ccccc1CNC(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |